molecular formula C21H27NO4S B13436990 Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate

Cat. No.: B13436990
M. Wt: 389.5 g/mol
InChI Key: OUBSYDDAZYCDGZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate is a synthetic compound known for its potent inhibitory effects on Group IVA cytosolic phospholipase A2 (GIVA cPLA2). This enzyme is a key provider of pro-inflammatory mediators in various tissues, making the compound a promising candidate for anti-inflammatory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate involves the reaction of 4-octylphenol with chloroacetic acid to form 2-(4-octylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which subsequently reacts with thiazole-4-carboxylic acid methyl ester under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiazole or phenoxy moieties .

Scientific Research Applications

Methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting GIVA cPLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. The molecular targets include the active site of GIVA cPLA2, where the compound binds and prevents the enzyme from catalyzing its reaction .

Properties

Molecular Formula

C21H27NO4S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-[2-(4-octylphenoxy)acetyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H27NO4S/c1-3-4-5-6-7-8-9-16-10-12-17(13-11-16)26-14-19(23)20-22-18(15-27-20)21(24)25-2/h10-13,15H,3-9,14H2,1-2H3

InChI Key

OUBSYDDAZYCDGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCC(=O)C2=NC(=CS2)C(=O)OC

Origin of Product

United States

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